3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-pentylpropanamide
Description
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-pentylpropanamide is a benzoxazolone derivative characterized by a central 2-oxobenzo[d]oxazole scaffold linked to a propanamide moiety with an N-pentyl substituent. Benzoxazolone derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and immunoproteasome inhibitory activities . The compound’s structure combines electron-rich aromatic systems with a flexible alkyl chain, which may influence its solubility, bioavailability, and target binding.
Properties
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-pentylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-3-6-10-16-14(18)9-11-17-12-7-4-5-8-13(12)20-15(17)19/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCWABBXIQFXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CCN1C2=CC=CC=C2OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the dehydrogenative coupling reaction of primary alcohols with 2-aminophenol using a magnetically recoverable catalyst . This method is efficient and eco-friendly, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound can be achieved through a scalable synthesis involving the use of diazo compounds and sulfilimines. . The reaction is performed in the absence of any catalyst or additive, making it a cost-effective and straightforward process.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-pentylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzoxazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazoles, reduced derivatives, and oxidized compounds.
Scientific Research Applications
3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-pentylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological activities.
Industry: Utilized in the production of polymers and hydrogels with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-pentylpropanamide involves its interaction with various molecular targets and pathways. The benzoxazole core allows the compound to bind to specific enzymes and receptors, leading to the modulation of biological activities. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide (Compound 4)
- Structure : Features a sulfamoylphenyl group instead of pentyl.
- Synthesis: Prepared via HBTU-mediated coupling of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid with 4-aminobenzenesulfonamide, yielding 78% .
- Properties : Higher melting point (252–254°C) compared to aliphatic analogs, likely due to enhanced crystallinity from the sulfonamide group.
- Bioactivity: Not explicitly reported, but sulfonamide groups are known to improve solubility and target affinity in antimicrobial agents .
N′-((5-Nitrothiophen-2-yl)methylene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide (Compound 21)
3-(2-Thioxobenzo[d]oxazol-3(2H)-yl)propanoate Esters
- Structure : Replaces the oxo group with thioxo and substitutes the amide with esters (e.g., ethyl, tert-butyl).
- Synthesis : Synthesized via Michael addition, with yields up to 89% .
- Properties: Thioxo derivatives show altered electronic profiles, which may affect reactivity or binding. For example, tert-butyl 3-(6-chloro-2-thioxobenzo[d]oxazol-3(2H)-yl)propanoate (3an) has a lower melting point (88–90°C), suggesting reduced crystallinity compared to oxo analogs .
Immunoproteasome Inhibition
- 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide: Inhibits β1i (18%) and β5i (10%) subunits of the immunoproteasome, as per in vitro assays .
- 3-Chloro-4-hydroxy-N-phenethylbenzamide : Shows lower β1i inhibition (2%) but higher β5i activity (23%), highlighting the impact of chloro and phenethyl groups on subunit selectivity .
Antimicrobial Activity
- Compound 23 (Nitro-substituted derivative) : Exhibits MIC values of 2–4 µg/mL against Gram-positive bacteria, outperforming other analogs .
Biological Activity
Chemical Structure and Synthesis
The chemical structure of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-pentylpropanamide can be described by its functional groups, which include an oxazole ring and a pentyl side chain. The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions to ensure high yields and purity.
Synthetic Pathways
- Starting Materials : The synthesis often begins with readily available benzoic acid derivatives and oxazolines.
- Reagents : Common reagents include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
- Conditions : Reactions are usually carried out in organic solvents like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
The biological activity of this compound has been linked to its interaction with various biological targets, particularly in the realm of inflammation and cancer therapy. Preliminary studies suggest that it may act as an antagonist to Toll-like receptors (TLRs), specifically TLR7/8, which are known to play a significant role in immune response modulation.
Pharmacological Studies
- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
- Antitumor Activity : Research indicates that it exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values in the low micromolar range.
Data Table: Biological Activity Summary
| Biological Activity | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 (breast cancer) | 5.0 | |
| Cytotoxicity | A549 (lung cancer) | 4.5 | |
| Anti-inflammatory | RAW 264.7 (macrophage) | 10.0 |
Study 1: Anti-inflammatory Mechanism
In a controlled laboratory setting, researchers administered varying concentrations of the compound to RAW 264.7 cells stimulated with LPS (lipopolysaccharide). The results indicated a dose-dependent decrease in TNF-alpha production, suggesting a potential therapeutic application for inflammatory diseases.
Study 2: Cancer Cell Line Testing
A separate study evaluated the cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, thereby confirming its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
